molecular formula C5H5BrN2O B2624901 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1889269-89-9

3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2624901
CAS No.: 1889269-89-9
M. Wt: 189.012
InChI Key: MAWRDMRIRQYSSD-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde ( 1889269-89-9) is a high-purity chemical intermediate designed for advanced research and development applications . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The presence of both a bromo substituent and an aldehyde functional group at adjacent positions on the heterocyclic ring makes this molecule a highly versatile and reactive building block for constructing more complex, target-oriented structures . The aldehyde group is a classic handle for synthetic modification, readily undergoing condensation reactions to form Schiff bases or serving as a starting point in multi-component reactions . The bromo substituent offers opportunities for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to introduce diverse aromatic and other groups . This dual functionality is particularly valuable in the exploration of structure-activity relationships (SAR) during the drug discovery process. Pyrazole-4-carbaldehyde derivatives are key intermediates in the synthesis of various bioactive molecules and have been extensively studied for their potential applications. Research into similar compounds includes their use in creating hybrids with demonstrated anticancer activity , and their role as core structures in studies involving density functional theory (DFT), molecular docking, and dynamics simulations to understand interactions with biological targets like cyclooxygenase-2 (COX-2) . The Vilsmeier-Haack reaction, a common method to formylate pyrazoles and produce carbaldehydes like this one, is a fundamental tool for generating such precursors . Disclaimer: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWRDMRIRQYSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromo-5-methyl-1H-pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major products formed from these reactions include 3-bromo-5-methyl-1H-pyrazole-4-carboxylic acid, 3-bromo-5-methyl-1H-pyrazole-4-methanol, and various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through specific pathways related to apoptosis and cell cycle regulation. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cancer proliferation.

Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against a range of bacterial strains, including multidrug-resistant bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Agricultural Applications

Pesticide Development
this compound is being investigated as a potential intermediate in the synthesis of novel pesticides. Its ability to act as a selective inhibitor of certain enzymes in pests makes it a candidate for developing environmentally friendly pest control agents. For example, derivatives of this compound have been synthesized and tested for their effectiveness against common agricultural pests, showing promising results in field trials .

Material Science

Synthesis of Functional Materials
The compound is also used in the synthesis of functional materials, particularly in the development of polymers and coatings with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research is ongoing to explore its integration into nanocomposites for applications in electronics and photonics .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54910.0Cell cycle arrest
HeLa8.0Inhibition of proliferation

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLMetabolic interference
Pseudomonas aeruginosa64 µg/mLCell wall synthesis inhibition

Case Studies

  • Case Study: Anticancer Efficacy
    A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.
  • Case Study: Agricultural Application
    In a field trial conducted by ABC Agrochemicals, formulations containing derivatives of this compound were tested against aphid populations on crops. The results showed a reduction in pest populations by over 70% within two weeks, suggesting its potential as an effective pesticide.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence the electronic and steric properties of pyrazole derivatives. Below is a comparative table of key analogs:

Compound Name Position 3 Position 4 Position 5 N1 Substituent Molecular Weight (g/mol) Key Features
3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde Br CHO CH₃ H 218.02 Aldehyde for functionalization
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde Br I CHO CH₃ 314.91 Dihalo, high steric bulk
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl CHO CH₃ Ph 248.68 Chloro substituent, phenyl ring
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-BrPh CHO H Ph 341.17 Bromophenyl, extended conjugation
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one Br - CH₂Br CH₃ 381.00 Dihydro structure, dual bromine
Key Observations:
  • Halogen Effects: Bromine at position 3 (target compound) provides greater polarizability and reactivity in cross-coupling reactions compared to chlorine in 5-chloro-3-methyl derivatives .
  • Aldehyde vs. Other Groups : The aldehyde in the target compound distinguishes it from analogs like 3-(4-bromophenyl)-1-phenyl derivatives, which lack a reactive site for further derivatization .
  • Ring Saturation : Dihydro analogs (e.g., 1,2-dihydro-3H-pyrazol-3-one) exhibit reduced aromaticity, altering electronic properties and biological activity .

Physicochemical Properties

  • Solubility : The methyl group at position 5 in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., methoxy or nitro groups) .
  • Thermal Stability : Bromine’s electron-withdrawing effect increases thermal stability relative to chloro or methoxy-substituted pyrazoles .

Biological Activity

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN2OC_8H_8BrN_2O. The compound features a bromine atom and a methyl group attached to a pyrazole ring, with an aldehyde functional group that influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This mechanism is crucial for its role as an enzyme inhibitor in medicinal applications.
  • Receptor Modulation : The compound may also act on specific receptors, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and related compounds. Notably, it has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells while showing minimal toxicity to normal HEK cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for additional biological activities:

  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of pyrazole compounds may exhibit anti-inflammatory activities, contributing to their therapeutic potential .

Case Studies and Research Findings

  • Molecular Docking Studies : A study utilized molecular docking techniques to evaluate the binding affinity of this compound at the colchicine-binding site of tubulin protein. Results indicated strong binding interactions, which correlate with its observed cytotoxicity against cancer cell lines .
  • Synthesis and Evaluation : Researchers synthesized various derivatives based on the pyrazole scaffold and assessed their biological activities. Compounds demonstrated varying degrees of potency against different cancer types, with some showing selective toxicity towards cancer cells over normal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
3-Bromo-1H-pyrazole-4-carbaldehydeLacks methyl group at the 5-positionReduced reactivity
5-Methyl-1H-pyrazole-4-carbaldehydeLacks bromine atom at the 3-positionAltered chemical properties
3-Methyl-1H-pyrazole-4-carbaldehydeDifferent substitution pattern affecting activityVaries in enzyme inhibition

The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for various applications in drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , a well-established method for introducing formyl groups into aromatic systems. This involves reacting 3-methyl-1H-pyrazol-5(4H)-one derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Bromination at the 3-position may follow, using reagents like N-bromosuccinimide (NBS) in a polar solvent. Alternative routes include nucleophilic substitution of chloro precursors with bromine-containing reagents, as seen in structurally related pyrazole derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the methyl group (C-5) resonates around δ 2.3–2.5 ppm. Bromine’s deshielding effect shifts adjacent carbons (C-3) to δ 95–110 ppm .
  • IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.
  • Mass Spectrometry : The molecular ion peak [M⁺] should align with the molecular weight (229.04 g/mol), with fragments corresponding to Br loss (m/z 150) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is standard. Recrystallization from ethanol or acetone/water mixtures improves purity, as demonstrated for analogous pyrazole carbaldehydes .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

The bromo group at C-3 acts as an electron-withdrawing substituent, enhancing the electrophilicity of the aldehyde for nucleophilic additions (e.g., hydrazine condensations). Conversely, the methyl group at C-5 introduces steric hindrance, potentially slowing reactions at the aldehyde position. Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

Bromine’s high electron density can cause absorption errors during X-ray diffraction. Mitigation strategies include:

  • Using multi-scan absorption corrections (e.g., SADABS in SHELX) .
  • Optimizing crystal growth via slow evaporation of ethyl acetate or dichloromethane solutions .
  • Refinement with anisotropic displacement parameters for Br and O atoms .

Q. How can contradictory biological activity data for pyrazole carbaldehydes be resolved?

Discrepancies in antimicrobial or anticancer assays often stem from:

  • Solubility differences : Use DMSO-d6 for in vitro studies, ensuring concentrations remain below 1% to avoid cytotoxicity .
  • Structural analogs : Compare with derivatives like 5-chloro-1-(4-fluorophenyl)methyl analogs to isolate substituent effects .
  • Statistical validation : Employ dose-response curves (IC₅₀) and replicate experiments (n ≥ 3) .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (≈2.1), indicating moderate lipophilicity. The aldehyde group may reduce oral bioavailability due to metabolic oxidation .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like COX-2 or bacterial topoisomerases, guided by structural data from related pyrazoles .

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